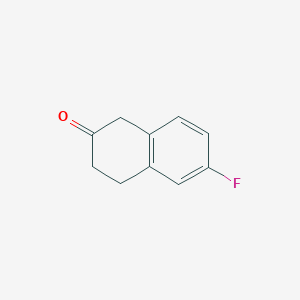
6-Fluoro-2-tetralona
Descripción general
Descripción
6-Fluoro-3,4-dihydronaphthalen-2(1H)-one is a useful research compound. Its molecular formula is C10H9FO and its molecular weight is 164.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Preparación asimétrica de ésteres β-ceto fluorados α-cuaternarios
La 6-Fluoro-2-tetralona se utiliza en la fluoración asimétrica de ésteres β-ceto. Este proceso se ha logrado con éxito por diferentes grupos de investigación en sustratos de 1-indanona 2-carboxilatos de alquilo y 1-oxo-1,2,3,4-tetrahidronaftaleno-2-carboxilato de alquilo . La incorporación de flúor y grupos fluorados es de especial interés en la química farmacéutica .
Síntesis de compuestos funcionalmente terapéuticos
Muchos derivados de α-tetralona, incluida la this compound, son bloques de construcción que se han utilizado en la síntesis de compuestos funcionalmente terapéuticos como algunos antibióticos, antidepresivos e inhibidores de la acetilcolinesterasa efectivos para el tratamiento de la enfermedad de Alzheimer .
Síntesis de alcaloides con actividad antitumoral
La this compound también se utiliza en la síntesis de alcaloides que poseen actividad antitumoral . Estos alcaloides han mostrado resultados prometedores en ensayos preclínicos y clínicos para el tratamiento del cáncer.
Síntesis de derivados fluorados y trifluorometilados
Se han preparado varios derivados fluorados y trifluorometilados de indanona, tetralona y naftona mediante condensaciones de Claisen y fluoraciones selectivas . Estos derivados tienen aplicaciones potenciales en varios campos, incluida la química medicinal.
Síntesis de bindonas fluoradas selectivamente
La this compound se utiliza en la síntesis de nuevas bindonas fluoradas selectivamente . Estas bindonas son intermedios importantes en la síntesis orgánica y tienen aplicaciones potenciales en la química medicinal.
Diseño de compuestos biológicamente activos
La incorporación de átomos de flúor en el proceso de descubrimiento de fármacos ha surgido como una estrategia común . Los efectos fisicoquímicos impartidos por el flúor explican su utilidad e impacto en una amplia gama de fármacos, incluidos los agentes antidepresivos, antipsicóticos, antitumorales, antivirales, anestésicos, antiinflamatorios, etc. .
Mecanismo De Acción
Target of Action
It’s known that fluorinated heterocycles, which include 6-fluoro-2-tetralone, are key components of many marketed drugs, including 20% of anticancer and antibiotic drugs .
Mode of Action
It’s known that the introduction of electron-withdrawing fluorine substituent at certain positions of similar compounds can significantly affect their activity .
Biochemical Pathways
It’s known that fluorinated heterocycles can have significant in vivo and in vitro anticancer and antimicrobial activities .
Result of Action
It’s known that some fluorinated heterocycles can show promising safety index via their reduced cytotoxicity in non-cancerous cell lines .
Propiedades
IUPAC Name |
6-fluoro-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXOEISLPMFMBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951945 | |
| Record name | 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29419-14-5 | |
| Record name | 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
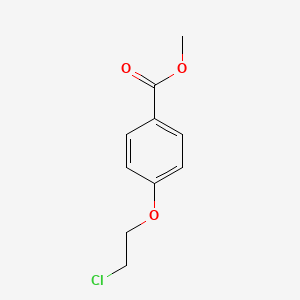
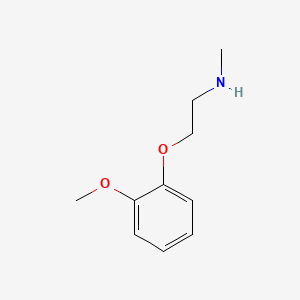
![3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1309684.png)
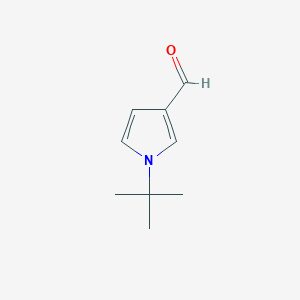
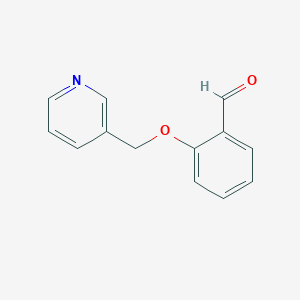
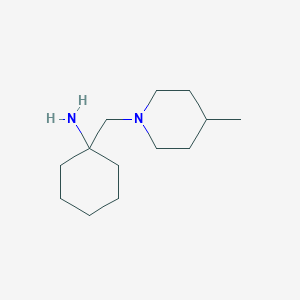

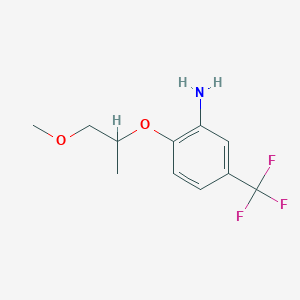

![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1309713.png)
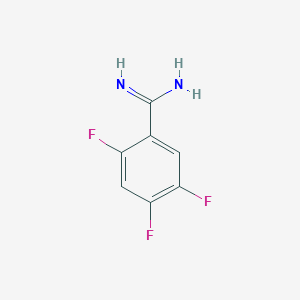
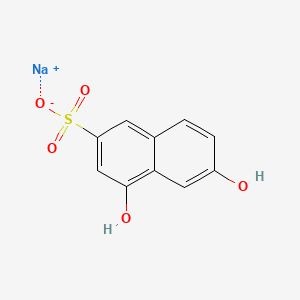
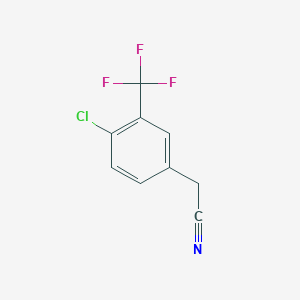
![4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1309725.png)
